molecular formula C12H10Br2N2O2 B567909 Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-73-4

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B567909
CAS No.: 1245258-73-4
M. Wt: 374.032
InChI Key: XULFKUOLFNWIOK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1245258-73-4) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₀Br₂N₂O₂ and a molar mass of 374.03 g/mol. This compound features bromine substituents at the 5-position of the pyrazole ring and the para position of the phenyl ring. Its structural complexity and halogenated nature make it valuable in synthetic chemistry, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and in pharmaceutical research for drug discovery .

Properties

IUPAC Name

ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULFKUOLFNWIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700128
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245258-73-4
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Brominated Phenylhydrazines

The foundational approach for constructing the pyrazole core involves cyclocondensation reactions. Ethyl acetoacetate reacts with 4-bromophenylhydrazine under reflux conditions in polar aprotic solvents such as acetonitrile or ethanol . This step forms the 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate intermediate, which is subsequently brominated at the C5 position.

Key Reaction Parameters :

  • Solvent : Acetonitrile or ethanol (reflux at 80–120°C) .

  • Catalyst : Phosphorus trichloride (PCl₃) enhances cyclization efficiency, achieving yields up to 67% .

  • Time : Prolonged reaction times (24 hours) improve completeness but risk side-product formation .

Bromination via Diazotization and Isoamyl Nitrite

Electrophilic bromination at the pyrazole C5 position is critical for introducing the second bromine atom. A two-step process involving diazotization and subsequent bromination has been reported :

  • Diazotization : Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is treated with isoamyl nitrite in chloroform, generating a diazonium intermediate.

  • Bromination : Addition of bromine (Br₂) at 0°C facilitates electrophilic substitution, yielding the dibrominated product.

Optimization Insights :

  • Solvent : Chloroform minimizes side reactions compared to DMF or THF .

  • Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures complete conversion .

  • Workup : Evaporation under reduced pressure provides the crude product, which solidifies upon standing (purity >90% by NMR) .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A study demonstrated the synthesis of analogous pyrazole derivatives using microwave conditions :

  • Conditions : 100°C for 20 minutes under microwave irradiation.

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for further functionalization .

  • Yield : Microwave methods achieve ~65% yield, compared to 45% for conventional heating .

Advantages :

  • Rapid heating and uniform temperature distribution.

  • Reduced decomposition of thermally sensitive intermediates.

Continuous Flow Production Techniques

Industrial-scale synthesis benefits from continuous flow reactors, which enhance reproducibility and safety. Key features include :

  • Reactors : Tubular reactors with automated temperature and pressure controls.

  • Residence Time : 30–60 minutes for complete bromination.

  • Throughput : Capable of producing >1 kg/day with >95% purity .

Purification and Characterization

Purification methods vary by scale:

  • Laboratory : Flash column chromatography (heptane:ethyl acetate gradients) achieves >95% purity .

  • Industrial : Recrystallization from ethanol/water mixtures reduces solvent use.

Characterization Data :

  • NMR : δ 7.8–8.2 ppm (aromatic protons), δ 4.3 ppm (ethyl ester) .

  • HPLC-MS : [M+H]⁺ = 375.03 (calculated for C₁₂H₁₀Br₂N₂O₂) .

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Scalability
Cyclocondensation 51–6724 h90–95Moderate
Diazotization 70–852 h90High
Microwave 6520 min95Low
Continuous Flow 801 h98High

Industrial-Scale Considerations

For large-scale production, continuous flow systems outperform batch reactors due to:

  • Safety : Controlled bromine handling minimizes exposure risks.

  • Cost : Reduced solvent consumption and higher throughput.

  • Consistency : Automated systems ensure batch-to-batch reproducibility .

Challenges and Troubleshooting

  • Low Yields : Excess bromine (2.5 equiv) and rigorous moisture exclusion improve conversion .

  • Purification Issues : Gradient elution in chromatography resolves co-eluting impurities .

  • Side Reactions : Lower temperatures (0–5°C) suppress over-bromination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molar Mass : 310.15 g/mol
  • Key Differences: Replaces the 5-bromo group with an amino (-NH₂) group.
  • This derivative is more polar, improving aqueous solubility .

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₂H₁₁BrN₂O₃
  • Molar Mass : 311.13 g/mol
  • Key Differences : Substitutes bromine with a hydroxyl (-OH) group at position 5.
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. However, it may reduce stability under acidic or oxidative conditions compared to the brominated analog .

Substituent Variations on the Phenyl Ring

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₃H₁₃BrN₂O₂
  • Molar Mass : 325.16 g/mol
  • Key Differences : Replaces the para-bromophenyl group with a 4-methylphenyl moiety.

Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₂H₁₀BrN₃O₄
  • Molar Mass : 356.14 g/mol
  • Key Differences: Features a nitro (-NO₂) group at the ortho position of the phenyl ring.
  • Impact : The nitro group is strongly electron-withdrawing, enhancing electrophilic character and reactivity toward nucleophilic substitution. This compound may serve as a precursor for reduction to amine derivatives .

Combined Substituent and Backbone Modifications

Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₄H₁₅ClN₃O₃
  • Molar Mass : 308.74 g/mol
  • Key Differences : Incorporates a hydroxyethyl group linked to a 4-chlorophenyl ring.
  • The chlorine atom provides moderate electron-withdrawing effects, balancing reactivity and stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₀Br₂N₂O₂ 374.03 5-Br, 4-Br-phenyl Cross-coupling precursor, halogen bonding
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂BrN₃O₂ 310.15 5-NH₂, 4-Br-phenyl Amide synthesis, polar solubility
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate C₁₃H₁₃BrN₂O₂ 325.16 5-Br, 4-CH₃-phenyl Enhanced lipophilicity
Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₀BrN₃O₄ 356.14 5-Br, 2-NO₂-phenyl Electrophilic reactivity
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₃ 311.13 5-OH, 4-Br-phenyl Hydrogen bonding, solubility

Biological Activity

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C12_{12}H10_{10}Br2_2N2_2O2_2
  • Molecular Weight : 374.03 g/mol
  • CAS Number : 1245258-73-4

Synthesis

The synthesis of this compound typically involves the bromination of precursor compounds followed by the formation of the pyrazole ring through cyclization reactions. These methods are crucial for ensuring the purity and yield of the final product, which is often characterized using techniques such as NMR and mass spectrometry.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that several pyrazole derivatives, including those related to this compound, demonstrate significant antimicrobial properties. A study reported that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
7bStaphylococcus epidermidis0.25Bactericidal

Anticancer Activity

Pyrazole derivatives have shown promise in anticancer applications, with studies highlighting their ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit antiproliferative effects on lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineGI% InhibitionReference
6nRFX 39343.9
-A549Not specified

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells and disrupt microbial cell wall synthesis in bacteria. Molecular modeling studies suggest that these interactions may be mediated through specific binding sites on target proteins involved in cell proliferation and survival .

Case Studies

Several case studies have focused on the application of pyrazole derivatives in clinical settings:

  • Antimicrobial Resistance : A study explored the efficacy of various pyrazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain derivatives maintained activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
  • Cancer Treatment : Clinical evaluations have highlighted the potential of pyrazole-based compounds in combination therapies for cancer treatment, particularly when used alongside established chemotherapeutics like cisplatin .

Q & A

Q. Table 1. Yield Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventAcetonitrile51
Temperature120°C (reflux)67
CatalystPCl₃37
Reaction Time24 hours45

How can X-ray crystallography using SHELX resolve crystal structure ambiguities?

SHELX programs (SHELXS-97/SHELXL-97) are critical for structure determination:

Data Collection : Use high-resolution (≤1.0 Å) datasets to reduce twinning effects .

Hydrogen Bonding Analysis : Apply Etter’s graph set theory to identify motifs (e.g., R₂²(8) rings) .

Refinement Challenges : Address disorder in bromine substituents using PART instructions in SHELXL .

Example: The title compound’s crystal structure (CCDC entry HB5619) showed C–Br bond lengths of 1.89–1.91 Å, consistent with DFT predictions .

What methodologies resolve contradictions between computational and experimental spectroscopic data?

Q. Stepwise Approach :

Solvent Effects : Model DMSO or chloroform using PCM in Gaussian to match experimental 1^1H NMR .

Conformational Sampling : Perform DFT geometry optimization (B3LYP/6-31G*) for dominant conformers .

Scaled Vibrational Analysis : Apply scaling factors (0.961–0.983) to IR frequencies for accuracy .

In a study, experimental aromatic proton shifts (δ 7.8–8.2 ppm) deviated <5% from DFT after solvent correction .

How do bromine substituents influence electronic properties and reactivity?

Bromine’s electron-withdrawing effects:

  • Hammett Analysis : σₚ values (+0.23) predict increased electrophilicity at C4 .
  • DFT Calculations : LUMO localization on the pyrazole ring enhances reactivity in SNAr reactions .
  • NMR Deshielding : 13^{13}C NMR shows C4 carbonyl carbon at δ 165 ppm due to resonance effects .

What in vitro assays evaluate this compound’s anticancer potential?

Q. Methodological Design :

  • Cell Lines : Use MDA-MB-231 (breast cancer) and A549 (lung cancer) for cytotoxicity screening .
  • Dose Response : Test 0.1–100 µM concentrations with MTT assays over 48 hours .
  • Control Compounds : Compare with combretastatin analogues (IC₅₀ = 0.2–5 µM) .

Q. Table 2. Preliminary Bioactivity Data

Cell LineIC₅₀ (µM)Reference
MDA-MB-23112.3
A54918.7

How can hydrogen bonding patterns predict crystal packing stability?

Q. Graph Set Analysis :

  • Motifs : Identify C(6) chains and R₂²(8) rings from X-ray data .
  • Thermal Stability : Strong N–H⋯O bonds (2.85 Å) correlate with high melting points (>200°C) .
  • Solubility : Dominant hydrophobic packing reduces DMSO solubility compared to carboxylate analogs .

What advanced techniques characterize bromine’s positional isomerism?

NOESY NMR : Detect spatial proximity between Br atoms and adjacent protons .

SC-XRD : Differentiate 5-bromo vs. 3-bromo isomers via Br–C bond angles (112° vs. 109°) .

HPLC-MS : Use C18 columns (ACN:H₂O gradient) to separate isomers .

How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions?

Q. Optimization Strategies :

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl bromide couplings (yield ↑ from 20% to 65%) .
  • Base Selection : K₂CO₃ in THF:H₂O (3:1) minimizes dehalogenation side reactions .
  • Microwave Assistance : 100°C/20 min conditions reduce reaction time from 24 hours .

What computational models predict metabolic stability?

Q. ADMET Predictions :

  • CYP450 Metabolism : MetaSite identifies oxidation hotspots at the pyrazole C4 position .
  • LogP Calculation : Predicted logP = 3.2 (AlogPS) suggests moderate blood-brain barrier penetration .
  • Half-Life : Microsomal assays (human liver microsomes) estimate t₁/₂ = 45 min .

How to validate crystallographic data against potential overfitting?

Q. Validation Protocols :

Rigidity Checks : Use PLATON to analyze displacement parameters (Ueq < 0.05 Ų for non-H atoms) .

Twinned Data : Apply Hooft y parameters to detect pseudo-merohedral twinning .

H-Bond Consistency : Verify donor-acceptor distances match Etter’s criteria (2.8–3.2 Å) .

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